(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a 4-tert-butylphenyl group at position 5, a furan-2-yl(hydroxy)methylidene substituent at position 4, and a 6-methyl-1,3-benzothiazol-2-yl moiety at position 1. The (4E) configuration denotes the trans arrangement of the double bond in the methylidene group. The tert-butyl group enhances hydrophobicity, which may improve membrane permeability, while the benzothiazol ring contributes to π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C27H24N2O4S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O4S/c1-15-7-12-18-20(14-15)34-26(28-18)29-22(16-8-10-17(11-9-16)27(2,3)4)21(24(31)25(29)32)23(30)19-6-5-13-33-19/h5-14,22,31H,1-4H3 |
InChI Key |
QPOZOJGVLWTNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Tsuji–Trost Allylation for Challenging Substrates
For substrates resistant to thermal Claisen rearrangement (e.g., alkenyl-bearing intermediates), Pd-catalyzed Tsuji–Trost allylation offers superior efficiency:
Conditions :
Oxidative Ring-Opening to β-Amino Acids
The pyrrolidine-2,3-dione core undergoes NaOH/H₂O₂-mediated oxidative ring-opening to β-amino acids, enabling downstream derivatization (e.g., β-lactam formation):
Reaction :
-
Substrate : Target molecule (1.0 equiv)
-
Conditions : 1M NaOH, 30% H₂O₂, 60°C, 3 h
-
Product : β-Amino acid derivative
Summary of Synthetic Metrics
Challenges and Optimization Opportunities
-
Diastereoselectivity in Claisen Rearrangements :
-
Pd Catalyst Loading Reduction :
-
Furan Stability Under Acidic Conditions :
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The pyrrolidine-2,3-dione moiety is highly electrophilic, enabling nucleophilic attacks at the carbonyl carbons. Key reactions include:
-
Amine Addition : Primary amines react with the carbonyl groups to form imine derivatives. For example, hydrazine derivatives yield hydrazones under mild acidic conditions.
-
Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl groups, forming tertiary alcohols. Steric hindrance from the tert-butylphenyl group may reduce reaction efficiency.
Table 1: Nucleophilic Addition Reactions
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine | Acetic acid, 60°C | Hydrazone derivative | 72 | |
| Phenylmagnesium bromide | THF, 0°C | Tertiary alcohol | 58 |
Oxidation and Reduction Reactions
The hydroxymethylidene group and benzothiazole moiety participate in redox processes:
-
Oxidation : The hydroxymethylidene group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone derivative .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative, altering the compound’s aromaticity .
Table 2: Redox Reactions
| Reaction Type | Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 40°C | Diketone | High | |
| Reduction | H₂ (1 atm)/Pd-C, RT | Tetrahydrofuran | Moderate |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. The reaction proceeds under thermal conditions (100°C) with regioselectivity influenced by the electron-withdrawing benzothiazole group .
Substitution Reactions
The benzothiazole group undergoes electrophilic aromatic substitution (EAS):
-
Nitration : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the benzothiazole ring, confirmed by X-ray crystallography .
-
Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes the 4-position of the furan ring .
Table 3: Substitution Reactions
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Benzothiazole C5 | Nitro derivative | |
| Bromination | Br₂/FeBr₃, 25°C | Furan C4 | 4-Bromo-furan adduct |
Hydrolysis and Stability
The compound is stable under acidic conditions but undergoes hydrolysis in basic media:
Scientific Research Applications
The compound (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and biological activities, supported by comprehensive data tables and case studies.
Structure and Composition
The compound features a pyrrolidine core , which is a five-membered ring containing nitrogen, and is substituted with multiple functional groups, including:
- Furan : A heterocyclic compound that contributes to the compound's reactivity and biological activity.
- Benzothiazole : Enhances the compound's pharmacological properties.
- Hydroxymethylidene : Imparts additional reactivity through its hydroxyl group.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure with multiple elements contributing to its potential interactions in biological systems.
General Synthesis Strategy
The synthesis of this compound typically involves several steps:
- Formation of the pyrrolidine ring.
- Introduction of the furan and benzothiazole substituents.
- Optimization of reaction conditions to achieve high yields and purity.
Example Synthetic Route
A possible synthetic route may include:
- Step 1 : Synthesize the pyrrolidine core through cyclization reactions.
- Step 2 : Introduce the furan moiety via electrophilic substitution.
- Step 3 : Attach the benzothiazole group through nucleophilic substitution or coupling reactions.
Pharmacological Potential
Research indicates that compounds similar to (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione exhibit various biological activities:
- Anticancer Activity : Several studies have demonstrated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : The presence of heterocyclic rings often correlates with enhanced antimicrobial activity against various pathogens.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted a series of pyrrolidine derivatives that showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction mediated by mitochondrial pathways.
- Antimicrobial Testing : Research in Pharmaceutical Biology reported that similar furan-containing compounds demonstrated potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting various diseases, particularly cancers and bacterial infections. Its ability to interact with biological macromolecules can be explored through:
- Molecular Docking Studies : Predicting binding affinities with target proteins.
- In Vitro Assays : Evaluating efficacy against different cell lines.
Material Science
Beyond biological applications, compounds with similar structures are being investigated for their utility in material science, particularly in developing functional materials for sensors and electronic devices due to their electronic properties derived from conjugated systems.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally analogous pyrrolidine-2,3-dione derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Pyrrolidine-2,3-dione Derivatives
*Calculated based on molecular formula.
Key Structural and Functional Insights:
In contrast, the 4-fluorophenyl group in introduces electronegativity, which may improve hydrogen-bonding interactions. The benzothiazol ring in the target compound and is critical for π-π stacking, but the 6-methyl substituent in the target may offer better metabolic stability than the 6-methoxy group in due to reduced oxidative metabolism .
Methoxy groups in and lower lipophilicity (LogP ~3–4) compared to the tert-butyl (LogP ~4.09 in the target compound) .
Synthetic Accessibility :
- The presence of chlorine in and fluorine in simplifies halogen-based coupling reactions, whereas the tert-butyl group in the target compound may require more complex alkylation steps .
Research Findings and Implications
Biological Activity
The compound (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. Its structure features a pyrrolidine core with various substituents that may contribute to its pharmacological properties. This article summarizes the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of . The structural diversity arises from the presence of:
- Pyrrolidine ring : Known for its role in various biological activities.
- Furan moiety : Associated with antioxidant properties.
- Hydroxy group : Potentially involved in anti-inflammatory effects.
- Benzothiazole derivative : Contributes to antimicrobial activity.
1. Antioxidant Activity
The furan moiety in the compound is recognized for its ability to scavenge free radicals, which can help mitigate oxidative stress. This activity is crucial because oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Key Findings:
- Free Radical Scavenging : The compound demonstrated significant scavenging activity in vitro, suggesting potential protective effects against oxidative damage.
2. Antimicrobial Properties
Compounds structurally similar to this pyrrolidine derivative often exhibit notable antimicrobial properties. The presence of the benzothiazole group may enhance its efficacy against various pathogens.
Case Studies:
- Bacterial Inhibition : Studies have shown that derivatives of pyrrolidine exhibit varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : The compound was tested against common fungal pathogens, showing moderate antifungal activity.
3. Anti-inflammatory Effects
The hydroxy group present in the structure suggests potential anti-inflammatory properties. Compounds with similar functionalities have been documented to modulate inflammatory pathways effectively.
Research Insights:
- Cytokine Modulation : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 5-Methylfuran | Furan ring | Antioxidant | Simple structure |
| Pyrrolidine | Pyrrolidine ring | Antimicrobial | Basic nitrogen-containing cycle |
| Hydroxyquinone | Hydroxylated benzene | Antioxidant | Known for redox activity |
| Tert-butylphenol | Phenolic structure | Antimicrobial | Enhances lipophilicity |
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodology: Use a statistical Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of furfural derivatives). For example, fractional factorial designs can identify critical factors influencing the formation of the α,β-unsaturated ketone intermediate (common in similar pyrrolidine-dione syntheses) .
- Characterization: Monitor reaction progress via HPLC-MS and confirm purity with ¹H/¹³C NMR and IR spectroscopy (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹ for pyrrolidine-2,3-dione) .
Q. What spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
- Key Techniques:
- X-ray crystallography resolves tautomeric equilibria (e.g., hydroxy-methylidene vs. keto-enol forms) and confirms stereochemistry at the (4E) position .
- 2D NMR (COSY, NOESY) distinguishes overlapping signals from the benzothiazole and furan substituents .
Q. How can preliminary biological activity screening be designed for this compound?
- Protocol:
- Antimicrobial assays: Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using ciprofloxacin as a positive control .
- Cytotoxicity profiling: Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. What mechanistic insights can be gained for the cyclization step in its synthesis?
- Approach:
- DFT calculations (e.g., Gaussian 16) model transition states and identify rate-limiting steps (e.g., nucleophilic attack by malononitrile derivatives) .
- Kinetic studies (e.g., stopped-flow UV-Vis) quantify activation parameters (ΔH‡, ΔS‡) under varying solvent conditions .
Q. How can computational modeling predict its interaction with biological targets?
- Methods:
- Molecular docking (AutoDock Vina) screens against targets like bacterial DNA gyrase or fungal lanosterol demethylase, guided by structural analogs (e.g., benzothiazole-containing antifungals) .
- MD simulations (GROMACS) assess stability of ligand-enzyme complexes over 100-ns trajectories .
- Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Case Study: If NMR suggests planar geometry but X-ray shows puckering in the pyrrolidine ring:
- Revisit NMR assignments using ¹H-¹³C HMBC to confirm through-space correlations.
- Explore polymorphism via DSC and PXRD to detect crystalline forms with distinct conformations .
Q. What strategies optimize its solubility and stability for in vivo studies?
- Formulation:
- Co-crystallization with cyclodextrins improves aqueous solubility .
- Accelerated stability testing (ICH Q1A guidelines) under varying pH/temperature identifies degradation pathways (e.g., hydrolysis of the dione moiety) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Framework:
- Systematic substitution: Replace the 4-tert-butylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate lipophilicity .
- Bioisosteres: Substitute the benzothiazole ring with thiadiazole or oxadiazole to enhance metabolic stability .
- Validation: Correlate logP (HPLC-derived) with membrane permeability (Caco-2 assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
